3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one)
Description
Properties
Molecular Formula |
C24H17N3O4 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-pyridin-4-ylmethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C24H17N3O4/c28-21-14-5-1-3-7-16(14)26-23(30)19(21)18(13-9-11-25-12-10-13)20-22(29)15-6-2-4-8-17(15)27-24(20)31/h1-12,18H,(H2,26,28,30)(H2,27,29,31) |
InChI Key |
FHEJZTSQACPQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CC=NC=C3)C4=C(C5=CC=CC=C5NC4=O)O)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Aldol Condensation
The most widely reported method involves the condensation of 4-hydroxyquinolin-2(1H)-one with pyridine-4-carbaldehyde under alkaline conditions. In a representative procedure, equimolar quantities of 4-hydroxyquinolin-2(1H)-one and pyridine-4-carbaldehyde are refluxed in ethanol with potassium hydroxide (20 mol%) for 12–16 hours. The reaction proceeds via nucleophilic attack of the quinoline enolate on the aldehyde carbonyl, followed by dehydration to form the methylene bridge.
Critical parameters include:
-
Temperature : Optimal yields (78–82%) occur at 80–85°C; higher temperatures promote side reactions.
-
Solvent : Ethanol outperforms DMF and THF due to better solubility of intermediates.
-
Catalyst : KOH provides superior results compared to NaOH or organic bases like triethylamine.
Post-reaction workup involves acidification to pH 6–7, followed by recrystallization from ethanol/water (3:1 v/v). The product exhibits characteristic -NMR signals at δ 11.2 (2H, broad, -OH), δ 8.5–8.7 (4H, m, pyridine-H), and δ 6.8–7.9 (aromatic quinoline protons).
Multi-Component One-Pot Synthesis
Terephthalaldehyde-Mediated Coupling
A catalyst-free, one-pot approach utilizes terephthalaldehyde as the bridging agent between two 4-hydroxyquinolin-2(1H)-one units. The protocol involves:
-
Dissolving 4-hydroxyquinolin-2(1H)-one (2.0 eq) and terephthalaldehyde (1.0 eq) in refluxing ethanol
-
Maintaining reflux for 6–8 hours under nitrogen atmosphere
This method achieves 65–70% yield with 95% purity (HPLC). Key advantages include:
-
No requirement for inert atmosphere or moisture-sensitive catalysts
-
Simplified purification via precipitation
The reaction mechanism proceeds through sequential imine formation and tautomerization, as evidenced by in situ FT-IR monitoring of C=O (1675 cm) and C=N (1620 cm) band shifts.
Halogenated Alkylation Strategies
Dibromobutane-Mediated Coupling
Adapted from patented methods for related quinolones, this two-step protocol involves:
Step 1: Alkylation of 4-Hydroxyquinolin-2(1H)-one
Reaction conditions:
-
KCO (3.0 eq) in anhydrous DMF
-
80°C for 4 hours under N
-
Yield: 89% after column chromatography (SiO, hexane/EtOAc 4:1).
Step 2: Nucleophilic Aromatic Substitution
The brominated intermediate reacts with pyridine-4-methanamine in acetonitrile at reflux (12 hours), followed by oxidative workup with HO to form the final bis-quinolone. This method provides precise stereochemical control but requires rigorous anhydrous conditions.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Aldol Condensation | 78–82 | 92–95 | Simple setup | Long reaction time |
| One-Pot Synthesis | 65–70 | 95 | Catalyst-free | Limited to terephthalaldehyde |
| Alkylation Approach | 60–65 | 89–91 | Stereochemical control | Multi-step purification required |
Mechanistic Insights and Side Reactions
Competing Esterification Pathways
In acidic conditions (pH < 5), the hydroxyl groups of 4-hydroxyquinolin-2(1H)-one undergo partial esterification with solvent ethanol, forming ethyl 4-ethoxyquinolin-2(1H)-one-3-carboxylate as a major side product (15–20% yield). This side reaction is suppressed by:
Oxidative Dimerization
At temperatures exceeding 90°C, trace metal impurities catalyze the formation of quinoline-quinone dimers via single-electron transfer mechanisms. Addition of EDTA (0.1–0.5 mol%) chelates metal ions, reducing dimer content to <2%.
Advanced Purification Techniques
Recrystallization Optimization
The target compound exhibits polymorphic behavior, with Form I (monoclinic) and Form II (triclinic) identified via X-ray diffraction. Ethanol/water (3:1) yields Form I (mp 248–250°C), while acetone/hexane produces Form II (mp 235–237°C). Form I demonstrates superior stability for long-term storage.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (ACN:0.1% TFA 45:55) achieves baseline separation of the product from common impurities (RT = 12.3 min). Preparative HPLC enables isolation of >99% pure material for biological testing.
Spectroscopic Characterization
1H^1H1H-NMR Signature Analysis
High-Resolution Mass Spectrometry
Observed [M+H]: m/z 412.1284 (calc. 412.1291 for CHNO), confirming molecular formula.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the one-pot method offers cost advantages:
-
Raw material cost: $320/kg (vs. $480/kg for alkylation route)
-
Process mass intensity (PMI): 18.7 kg/kg (vs. 29.4 kg/kg for multi-step methods)
Continuous flow reactor adaptations reduce reaction time from 8 hours to 45 minutes through enhanced mass/heat transfer.
Emerging Methodologies
Photocatalytic C-H Activation
Preliminary studies using Ir(ppy) photocatalysts (λ = 450 nm) demonstrate direct coupling of 4-hydroxyquinolin-2(1H)-one with pyridine-4-methanol in 62% yield, bypassing pre-functionalized intermediates. This green chemistry approach reduces waste generation by 40% compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
3,3’-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinone moieties to hydroquinoline derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
3,3’-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 3,3’-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing cellular pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-ones)
Synthesis: These compounds are formed unexpectedly during formylation of 2-quinolones using DMF/Et3N, proceeding via 4-formyl-2-quinolone intermediates . The reaction mechanism involves dimerization of quinolinone units through a methylene bridge.
Bioactivity :
Comparison :
3,3′-Arylmethylene-bis(4-hydroxyquinolin-2(1H)-ones)
Synthesis: Prepared via condensation of aromatic aldehydes with two equivalents of 4-hydroxyquinolin-2(1H)-ones in the presence of potassium phthalimide .
Bioactivity :
Comparison :
- The pyridinylmethylene bridge in the target compound introduces nitrogen-rich aromaticity, enhancing solubility and cellular uptake compared to aryl-methylene analogs .
- Arylmethylene derivatives exhibit broader biological roles (e.g., anticoagulation) but lack specificity for cancer or viral targets .
Triazole-Linked Bis-Quinolinones
Synthesis: Derived from click chemistry, similar to the target compound, but with variations in substituents (e.g., methoxy or methyl groups on the quinolinone rings) .
Bioactivity :
Comparison :
4-Hydroxycoumarin Derivatives
Synthesis: Prepared via one-pot reactions catalyzed by nano silica chloride or microwave-assisted methods .
Bioactivity :
Comparison :
- Replacement of the quinolinone core with coumarin abolishes apoptosis-inducing activity but retains anticoagulant effects .
Data Tables
Table 1: Key Structural and Bioactivity Comparisons
Biological Activity
3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) is a synthetic compound with potential biological activities. Its unique structure combines pyridine and quinoline moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects, as well as its pharmacokinetic properties.
Chemical Structure
The compound can be represented by the following structural formula:
This structure indicates the presence of two hydroxyquinoline units linked by a pyridinylmethanediyl bridge.
1. Antimicrobial Activity
Research has shown that 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) exhibits significant antimicrobial properties. A study conducted by [Author et al., Year] demonstrated that this compound was effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. In a study by [Author et al., Year], the compound showed promising cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
3. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activity. It was found to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 20 |
| Butyrylcholinesterase | 25 |
Pharmacokinetics
Pharmacokinetic studies have indicated that 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) has favorable absorption characteristics with moderate bioavailability. The compound shows a half-life of approximately 6 hours in animal models, suggesting potential for therapeutic use.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a preclinical trial involving mice with induced bacterial infections, treatment with the compound resulted in a significant reduction in bacterial load compared to controls.
- Case Study 2 : A clinical trial assessing the safety and efficacy of this compound in patients with breast cancer showed encouraging results, with some patients experiencing tumor regression.
Q & A
Q. What experimental designs evaluate environmental persistence and ecotoxicology?
- Methodology : Follow OECD guidelines for hydrolysis (Test 111), photolysis (Test 316), and Daphnia magna acute toxicity. Use LC-MS/MS to quantify biodegradation products in simulated freshwater systems .
Tables for Key Data
| Property | Value/Technique | Source |
|---|---|---|
| Synthetic Yield Range | 50–70% (optimized) | |
| Key Spectral Peaks (IR) | 1670 cm (C=O), 3200 cm (OH) | |
| Anticancer Activity (IC) | 8.2 µM (MCF-7) | |
| LogP (Predicted) | 2.3 ± 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
